

LEI-106: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

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Introduction

LEI-106 is a potent and reversible dual inhibitor of diacylglycerol lipase α (DAGL- α) and α/β -hydrolase domain 6 (ABHD6). By inhibiting these key enzymes in the endocannabinoid system, **LEI-106** effectively blocks the degradation of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. This leads to an accumulation of 2-AG, which can potentiate its signaling effects. These application notes provide an overview of the solubility and preparation of **LEI-106** for research purposes, along with detailed protocols for its use in in vitro studies and a diagram of the relevant signaling pathway.

Physicochemical Data and Solubility

A summary of the key physicochemical properties of **LEI-106** is provided in the table below. While specific quantitative solubility data in common organic solvents is not readily available in the public domain, empirical evidence from published research indicates its suitability for use in in vitro assays when dissolved in dimethyl sulfoxide (DMSO).

Property	Value	Reference
Chemical Formula	C ₂₆ H ₂₇ NO ₆ S	[1]
Molecular Weight	481.56 g/mol	[1]
CAS Number	1620582-23-1	[1]
Appearance	Powder	[1]
Storage (Powder)	-20°C	[1]
Storage (in Solvent)	-80°C	[1]
Water Solubility	Data not available	[1]
DMSO Solubility	Soluble (used for in vitro assays)	[2]
Ethanol Solubility	Data not available	

Table 1: Physicochemical Properties of **LEI-106**

Experimental Protocols

Preparation of **LEI-106** Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of **LEI-106** in DMSO, suitable for dilution in aqueous buffers for in vitro experiments.

Materials:

- **LEI-106** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Weighing:** Accurately weigh the desired amount of **LEI-106** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- **Dissolution:** Vortex the solution vigorously until the **LEI-106** powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Note: The final concentration of DMSO in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

In Vitro DAGL- α Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of **LEI-106** on DAGL- α using a cell membrane preparation.

Materials:

- HEK293T cells overexpressing DAGL- α (or other suitable cell line)
- Cell lysis buffer
- Substrate solution (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG)
- **LEI-106** stock solution (in DMSO)
- Assay buffer
- Detection reagents (specific to the chosen assay format, e.g., for measuring 2-AG production)
- 96-well microplate

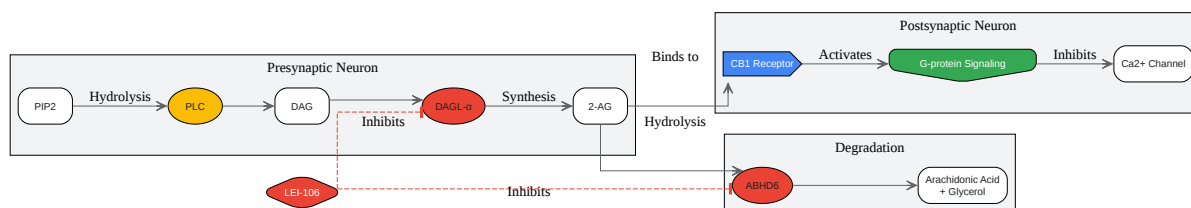
- Plate reader

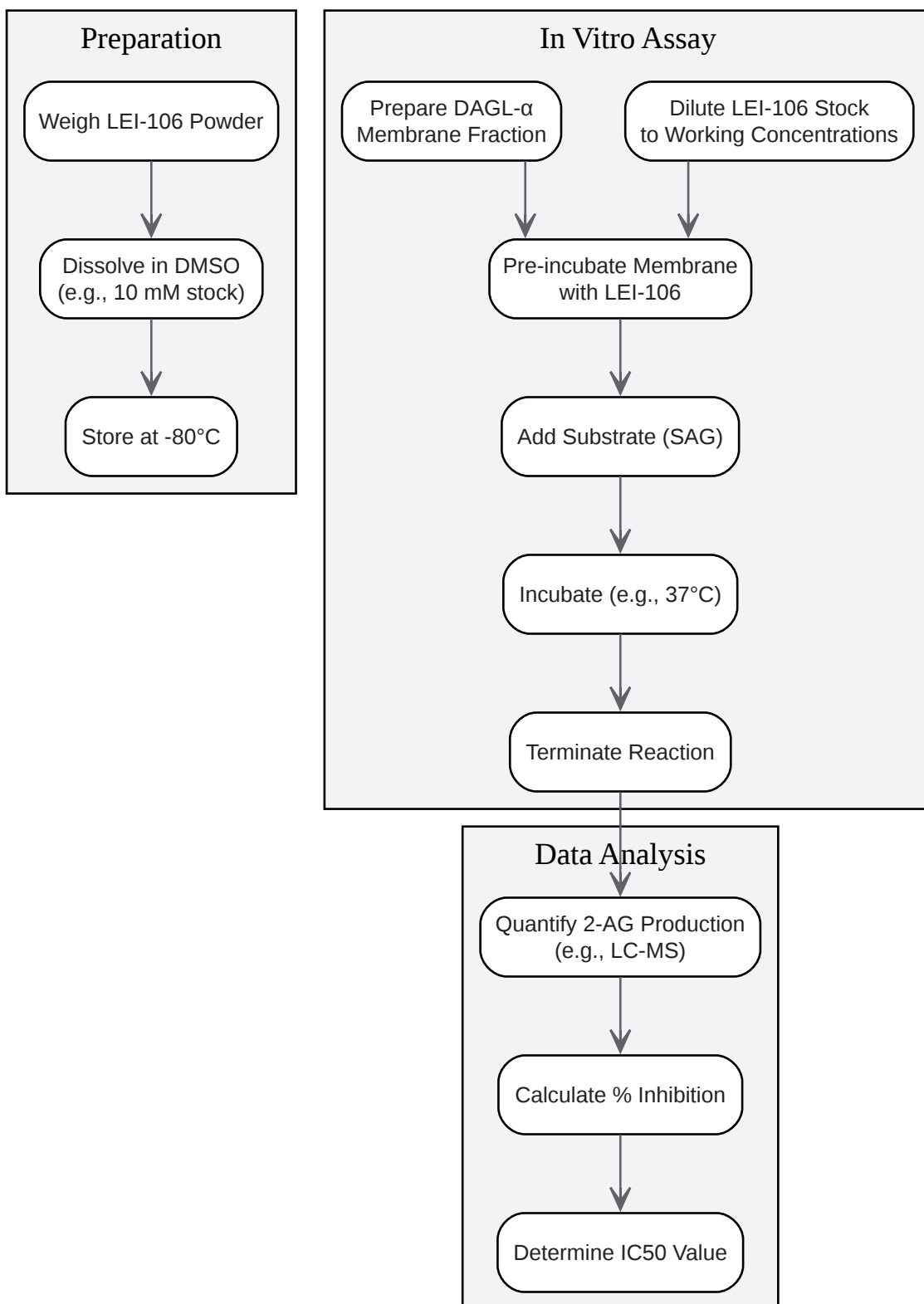
Procedure:

- **Membrane Preparation:** Prepare a membrane fraction from cells overexpressing DAGL- α according to standard laboratory protocols.
- **Inhibitor Pre-incubation:** In a 96-well plate, add the desired concentrations of **LEI-106** (diluted from the DMSO stock solution) to the membrane preparation. Include a vehicle control (DMSO only). Incubate for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate solution to each well.
- **Incubation:** Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
- **Reaction Termination:** Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
- **Detection:** Measure the amount of product formed (2-AG) using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **LEI-106** relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway

LEI-106 exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits the enzymes DAGL- α and ABHD6, which are responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2).





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References

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